Acetamide, N-[2-(1H-benzoimidazol-2-yl)-4-oxo-1,4-dihydro-2H-quinazolin-3-yl]-
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Overview
Description
Acetamide, N-[2-(1H-benzoimidazol-2-yl)-4-oxo-1,4-dihydro-2H-quinazolin-3-yl]- is a complex organic compound that combines the structural features of benzimidazole and quinazoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-(1H-benzoimidazol-2-yl)-4-oxo-1,4-dihydro-2H-quinazolin-3-yl]- typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which is then coupled with a quinazoline derivative. The reaction conditions often require the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) or sodium ethoxide.
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Step 1: Synthesis of Benzimidazole Core
- React 2-aminobenzimidazole with an appropriate aldehyde in the presence of an acid catalyst.
- Reflux the mixture in ethanol to obtain the benzimidazole derivative.
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Step 2: Coupling with Quinazoline Derivative
- The benzimidazole derivative is then reacted with a quinazoline derivative under basic conditions.
- Use of DMF as a solvent and sodium ethoxide as a base is common.
- The reaction mixture is heated to promote coupling, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and yield. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinazoline ring, converting it to dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: N-oxide derivatives of the benzimidazole ring.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various N-substituted acetamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, Acetamide, N-[2-(1H-benzoimidazol-2-yl)-4-oxo-1,4-dihydro-2H-quinazolin-3-yl]- is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of Acetamide, N-[2-(1H-benzoimidazol-2-yl)-4-oxo-1,4-dihydro-2H-quinazolin-3-yl]- involves its interaction with specific molecular targets. It primarily acts by inhibiting enzymes that are crucial for cellular processes. For instance, it can inhibit tyrosine kinases, which play a key role in signal transduction pathways involved in cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like N-(1H-benzimidazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide.
Quinazoline Derivatives: Compounds such as 4-(3-chloro-4-fluorophenylamino)-7-methoxyquinazoline.
Uniqueness
Acetamide, N-[2-(1H-benzoimidazol-2-yl)-4-oxo-1,4-dihydro-2H-quinazolin-3-yl]- is unique due to its dual structural features of benzimidazole and quinazoline. This duality allows it to interact with a broader range of biological targets and exhibit diverse chemical reactivity compared to compounds containing only one of these moieties.
Properties
Molecular Formula |
C17H15N5O2 |
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Molecular Weight |
321.33 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)-4-oxo-1,2-dihydroquinazolin-3-yl]acetamide |
InChI |
InChI=1S/C17H15N5O2/c1-10(23)21-22-16(15-18-13-8-4-5-9-14(13)19-15)20-12-7-3-2-6-11(12)17(22)24/h2-9,16,20H,1H3,(H,18,19)(H,21,23) |
InChI Key |
XZVBWQYFPSYAQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NN1C(NC2=CC=CC=C2C1=O)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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